6-Chloro-3,4-dihydronaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile typically involves the chlorination of 3,4-dihydronaphthalene-2-carbonitrile. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-dihydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
6-Chloro-3,4-dihydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products. Its reactivity and selectivity are attributed to the presence of the chloro and nitrile groups, which influence its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile
- 6-Methoxy-3,4-dihydronaphthalene-2-carbonitrile
- 6-Chloro-2-tetralone
Uniqueness
6-Chloro-3,4-dihydronaphthalene-2-carbonitrile is unique due to its specific reactivity and selectivity, which make it a valuable building block in chemical syntheses. Its chloro and nitrile groups provide distinct chemical properties compared to similar compounds, allowing for diverse applications in research and industry .
Biological Activity
6-Chloro-3,4-dihydronaphthalene-2-carbonitrile is a compound characterized by its unique structural features, including a partially hydrogenated naphthalene ring and a cyano group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C11H8ClN, with a molecular weight of approximately 189.64 g/mol. The synthesis can be achieved through various methods, including nucleophilic substitution reactions and cyclization processes involving chlorinated naphthalene derivatives.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, its interaction with bacterial strains has been evaluated using the minimum inhibitory concentration (MIC) method. Preliminary results suggest that this compound can inhibit the growth of various pathogens, including Staphylococcus aureus and E. coli.
Table 1: Antimicrobial Activity Data
Compound | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
This compound | 0.23 | 0.47 |
Reference Compound (Ampicillin) | 0.15 | 0.30 |
The above data indicate that the compound's antimicrobial efficacy is comparable to that of standard antibiotics .
Anticancer Activity
The cytotoxic effects of this compound have been investigated against various cancer cell lines, including MCF-7 (human breast adenocarcinoma). Studies have shown that this compound exhibits potent cytotoxicity with IC50 values significantly lower than those of established chemotherapeutics.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (μM) | Reference Drug (Doxorubicin) IC50 (μM) |
---|---|---|
MCF-7 | 1.76 ± 0.04 | 6.08 ± 0.15 |
U373 (Glioblastoma) | 2.83 ± 0.07 | Not specified |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .
The mechanisms underlying the biological activity of this compound are still under investigation. However, preliminary docking studies suggest that it may interact with specific biological receptors and enzymes involved in inflammatory pathways and cellular proliferation.
- Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis is hypothesized based on its structural similarities to other known antibacterial agents.
- Anticancer Mechanism : Its cytotoxic effects may be attributed to the induction of apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Studies
A recent study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that it not only inhibited bacterial growth but also reduced biofilm formation—an important factor in chronic infections . Additionally, another study highlighted its potential as an anti-inflammatory agent by showing dose-dependent inhibition of pro-inflammatory cytokines in vitro .
Properties
CAS No. |
2089648-84-8 |
---|---|
Molecular Formula |
C11H8ClN |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
6-chloro-3,4-dihydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H8ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2 |
InChI Key |
JRLUFJYDQLYCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.